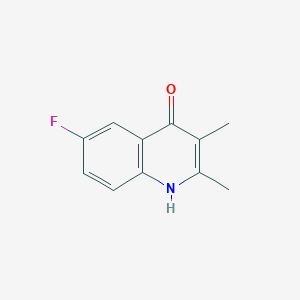
6-フルオロ-2,3-ジメチルキノリン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6-Fluoro-2,3-dimethylquinolin-4-ol has been explored for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including electrophilic fluorination and nucleophilic substitution reactions . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide in the presence of a suitable solvent and base .
Industrial Production Methods
Industrial production of 6-Fluoro-2,3-dimethylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
6-Fluoro-2,3-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 6-Fluoro-2,3-dimethylquinolin-4-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
類似化合物との比較
Similar Compounds
6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline carbonate: Exhibits good antifungal activity against Pyricularia oryzae.
5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one: Known for its antineoplastic activity.
Uniqueness
6-Fluoro-2,3-dimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its fluorine atom at the 6-position enhances its stability and reactivity compared to other quinoline derivatives .
生物活性
6-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative with significant biological activity, particularly in antimicrobial and antifungal applications. This compound has garnered attention due to its unique structural features, which enhance its reactivity and stability. This article reviews the biological activity of 6-Fluoro-2,3-dimethylquinolin-4-ol, including its synthesis, mechanisms of action, and comparative efficacy against various pathogens.
Synthesis
The synthesis of 6-Fluoro-2,3-dimethylquinolin-4-ol typically involves several steps, starting from readily available precursors. The compound can be synthesized through electrophilic fluorination and nucleophilic substitution reactions. The general method includes:
- Starting Materials : 2-fluoroaniline and ethyl 2-methylacetoacetate.
- Reaction Conditions : The mixture is heated in polyphosphoric acid at elevated temperatures (around 150 °C) to facilitate the formation of the quinoline ring.
- Purification : The product is purified through recrystallization or chromatography to achieve high yield and purity.
The yield of the synthesized compound is reported to be approximately 89.2% with a melting point of 230–231 °C .
Antifungal Activity
6-Fluoro-2,3-dimethylquinolin-4-ol exhibits potent antifungal properties. Research indicates that it shows significant activity against various fungal strains, particularly:
- Pyricularia oryzae : The compound demonstrated strong antifungal activity with an effective concentration (EC50) below 10 µg/mL.
- Sclerotinia sclerotiorum : In vitro studies revealed that it inhibited this pathogen effectively, showcasing its potential as a fungicide .
| Fungal Strain | EC50 (µg/mL) | Activity Level |
|---|---|---|
| Pyricularia oryzae | <10 | Strong |
| Sclerotinia sclerotiorum | 3.74 - 9.76 | High |
| Rhizoctonia solani | 8.88 | Moderate |
The mechanism of action for 6-Fluoro-2,3-dimethylquinolin-4-ol primarily involves its interaction with key enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, inhibiting DNA replication and leading to cell death in susceptible organisms.
Case Studies
- Antifungal Efficacy Against Plant Pathogens : A study evaluated the efficacy of various quinoline derivatives, including 6-Fluoro-2,3-dimethylquinolin-4-ol, against plant pathogens like Pseudoperonospora cubensis and Phytophthora capsici. Results indicated that this compound exhibited notable antifungal activity, outperforming several commercial fungicides in laboratory settings .
- Comparative Analysis with Similar Compounds : In a comparative study involving structurally similar compounds such as 8-fluoro derivatives and other methyl-substituted quinolines, 6-Fluoro-2,3-dimethylquinolin-4-ol consistently showed superior antifungal properties due to its specific substitution pattern which enhances its biological activity .
特性
IUPAC Name |
6-fluoro-2,3-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARCPQOSINOMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














